- New process for the preparation of the PI3K inhibitor buparlisib, United States, , ,
Cas no 944396-07-0 (Buparlisib)
Buparlisib(BKM120)은 PI3K 경로 억제제로, 주로 고형암 치료를 위해 연구되는 경구용 약물이다. PI3Kα/β/γ/δ 이소형을 표적하며, 임상 전 및 임상 연구에서 항종양 활성이 확인되었다. 현재 유방암, 전립선암 등에서의 효능 평가가 진행 중이다.

Buparlisib structure
상품 이름:Buparlisib
CAS 번호:944396-07-0
MF:C18H21F3N6O2
메가와트:410.393553495407
MDL:MFCD18251596
CID:828436
PubChem ID:16654980
Buparlisib 화학적 및 물리적 성질
이름 및 식별자
-
- 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
- NVP-BKM-120
- 5-(2,6-di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-Pyridinamine
- BKM120
- BKM-120
- BKM120 (NVP-BKM120)
- BKM120 (NVP-BKM120, Buparlisib)
- Buparlisib( BKM120, NVP-BKM-120, NVP-BKM120 )
- NVP-BKM 120
- NVPBKM120
- NVP-BKM-120(5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine)
- Buparlisib
- BKM 120
- 5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine
- 5-[2,6-Di(Morpholin-4-Yl)pyrimidin-4-Yl]-4-(Trifluoromethyl)pyridin-2-Amine
- 0ZM2Z182GD
- AK103313
- C18H21F3N6O2
- 2-Py
- 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine (ACI)
- 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridine-2-amine
- BKM 120NX
- Buparlisib [USAN:INN]
- NSC754353
- BUPARLISIB [WHO-DD]
- CHEMBL2017974
- NSC-799370
- Buparlisib (USAN/INN)
- Buparlisib (BKM120)
- SCHEMBL146956
- AKOS016005372
- SMR004702786
- NCGC00262604-08
- 5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
- BDBM50380363
- BKM 120; 5-(2,6-di-4-Morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine; NVP-BKM 120
- NCGC00262604-01
- HY-70063
- BRD-K42191735-001-08-7
- NS00072516
- GTPL7878
- DB11666
- DB-079882
- SW218149-2
- BKM-120 (PI3K)
- J-516601
- HMS3295I15
- 944396-07-0 (free base)
- AC-35575
- NVP-BKM120
- MFCD18251596
- 3sd5
- Buparlisib [INN]
- BUPARLISIB [USAN]
- Buparlisib (BKM120, NVP-BKM120)
- CS-0089
- Buparlisib; BKM120
- 5-(2,6-di-morpholin-4-yl-pyrimidin-4-yl)-4-trifluoromethyl-pyridin-2-ylamine
- BKM-120NX
- BCP9001011
- 1202777-78-3
- s2247
- MLS006010984
- AS-40568
- NSC799370
- UNII-0ZM2Z182GD
- 944396-07-0
- SDCCGSBI-0654414.P001
- SD5
- Q25100534
- 2-Pyridinamine, 5-(2,6-di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-
- 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine
- SB16577
- BRD-K42191735-001-01-2
- D10584
- BKM120,NVP-BKM120
- NSC-754353
- BRD-K42191735-001-05-3
- BKM120-NX
- 5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine.
- CCG-264954
- CHEBI:71954
- BKM120 (NVP-BKM120, Buparlisib)?
- AC-32077
- HMS3655D16
- EX-A189
- 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-trifluoromethylpyridin-2-amine
- DTXSID50241486
-
- MDL: MFCD18251596
- 인치: 1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)
- InChIKey: CWHUFRVAEUJCEF-UHFFFAOYSA-N
- 미소: FC(C1C(C2C=C(N3CCOCC3)N=C(N3CCOCC3)N=2)=CN=C(N)C=1)(F)F
계산된 속성
- 정밀분자량: 410.16780842g/mol
- 동위원소 질량: 410.16780842g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 11
- 중원자 수량: 29
- 회전 가능한 화학 키 수량: 3
- 복잡도: 530
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 89.6
- 소수점 매개변수 계산 참조값(XlogP): 1.5
실험적 성질
- 색과 성상: No data avaiable
- 밀도: 1.382
- 융해점: No data available
- 비등점: 645.7±65.0 °C at 760 mmHg
- 플래시 포인트: 344.3±34.3 °C
- 용해도: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(243.67 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- 증기압: 0.0±1.9 mmHg at 25°C
Buparlisib 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Buparlisib 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC5154-1 g |
BKM120 (NVP-BKM120, Buparlisib) |
944396-07-0 | >98% | 1g |
$800.0 | 2022-03-01 | |
MedChemExpress | HY-70063-100mg |
Buparlisib |
944396-07-0 | 99.82% | 100mg |
¥3100 | 2024-05-25 | |
MedChemExpress | HY-70063-500mg |
Buparlisib |
944396-07-0 | 99.82% | 500mg |
¥6900 | 2024-05-25 | |
abcr | AB440091-1 g |
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine; . |
944396-07-0 | 1g |
€991.20 | 2023-07-18 | ||
MedChemExpress | HY-70063-5mg |
Buparlisib |
944396-07-0 | 99.82% | 5mg |
¥650 | 2024-05-25 | |
TRC | N925760-10mg |
NVP-BKM 120 |
944396-07-0 | 10mg |
$ 121.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1289369-1g |
5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine |
944396-07-0 | 97% | 1g |
$580 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1827-200mg |
Buparlisib |
944396-07-0 | 98.4% | 200mg |
¥ 3859 | 2023-09-07 | |
abcr | AB440091-1g |
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine; . |
944396-07-0 | 1g |
€1006.50 | 2025-02-16 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1827-5 mg |
Buparlisib |
944396-07-0 | 98.00% | 5mg |
¥850.00 | 2022-04-26 |
Buparlisib 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 5 °C; 7 h, 5 °C
1.2 16 h, 5 °C
1.2 16 h, 5 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane , Water ; 15 h, 90 °C
참조
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
합성회로 3
반응 조건
1.1 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ; 20 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 15 h, 90 °C
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 15 h, 90 °C
참조
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 15 h, 90 °C
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 15 h, 90 °C
참조
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Buparlisib Raw materials
- 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
- 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Buparlisib Preparation Products
Buparlisib 관련 문헌
-
Lijuan Zeng,Yuhua Cao,Ling He,Shuaishuai Ding,Xiu-wu Bian,Gan Tian J. Mater. Chem. B 2021 9 208
-
Jiao Hu,Gang Zhou,Yawei Tian,Xiaoming Zhao Org. Biomol. Chem. 2019 17 6342
-
Yan Mao,Yuzi Zhang,Qing Qu,Meizhong Zhao,Ying Lou,Junjun Liu,Ou huang,Xiaosong Chen,Jiayi Wu,Kunwei Shen Mol. BioSyst. 2015 11 1029
-
Dailong Zha,Yuanzhi Li,Yingqi Luo,Yingfan Liu,Zehong Lin,Chujie Lin,Siyue Chen,Jiangping Wu,Lihong Yu,Shaobin Chen,Peiquan Zhang,Wenhao Wu,Chao Zhang RSC Med. Chem. 2022 13 1082
-
Lynden G. Nicely,Ruturajsinh M. Vala,Dipti B. Upadhyay,Joaquina Nogales,Celestine Chi,Sourav Banerjee,Hitendra M. Patel RSC Adv. 2022 12 23889
944396-07-0 (Buparlisib) 관련 제품
- 898455-59-9(3,5-dimethyl-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide)
- 121004-95-3(1-chloro-4-(3,4-dichlorophenyl)phthalazine)
- 1797601-41-2(2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}oxy)-6-methylpyridine)
- 1361600-08-9(6-Chloro-5-(perchlorophenyl)nicotinaldehyde)
- 1804842-38-3(4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-methanol)
- 1523237-41-3(4-(4-methylcyclohexyl)piperidine)
- 888462-23-5(N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide)
- 2758003-06-2(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride)
- 2034429-62-2(4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)
- 95640-21-4(2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile)
추천 공급업체
Amadis Chemical Company Limited
(CAS:944396-07-0)Buparlisib

순결:99%/99%
재다:250mg/1g
가격 ($):164.0/410.0
atkchemica
(CAS:944396-07-0)Buparlisib

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의